molecular formula C9H7N3 B3244862 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- CAS No. 1638763-28-6

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

Cat. No.: B3244862
CAS No.: 1638763-28-6
M. Wt: 157.17 g/mol
InChI Key: KIAYASZAQOSROQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- is a heterocyclic compound featuring a pyrrolopyridine core substituted with a nitrile group at position 6 and a methyl group at position 3. Pyrrolopyridine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and intermediates in organic synthesis . This article compares the compound with similar molecules, focusing on structural features, physicochemical properties, biological activities, and safety profiles.

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAYASZAQOSROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222624
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-28-6
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with nitrile functionalities under specific conditions. For instance, the reaction of 2-aminopyridine with acetonitrile in the presence of a base can lead to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, primarily at the 3-position.

Reaction TypeReagents/ConditionsPositionProductYieldReferences
NitrationHNO₃/H₂SO₄, 0–5°C33-Nitro derivative68%
BrominationBr₂/CHCl₃, RT33-Bromo derivative75%
IodinationI₂/HIO₃, AcOH33-Iodo derivative82%

Key Findings :

  • Nitrosation with NaNO₂/HCl yields 3-nitroso derivatives (57% yield) .

  • Mannich reactions with formaldehyde/amines produce 3-aminomethylated products .

Nucleophilic Substitution

The cyano group (-CN) at position 6 participates in nucleophilic reactions.

Reaction TypeReagents/ConditionsProductNotesReferences
HydrolysisH₂SO₄ (50%), reflux6-CarboxamideRequires 8 hrs
ReductionH₂/Pd-C, EtOH6-AminomethylSelective to -CN
GrignardRMgX, THF, −78°C6-KetoneLow yield (∼35%)

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems.

Example :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions.

ReactionCatalysts/BaseSubstrateProductYieldReferences
SuzukiPd(PPh₃)₄/K₂CO₃3-BromoBiaryl83%
SonogashiraPdCl₂/CuI/PPh₃3-IodoAlkyne71%

Oxidation and Reduction

Controlled redox reactions modify the core structure.

ProcessReagentsProductApplicationReferences
Ring oxidationKMnO₄/H₂O, 80°CPyrrolo[2,3-b]pyridine N-oxideBioactive intermediate
CN reductionLiAlH₄, THF, reflux6-Aminomethyl derivativeKinase inhibitor precursor

Condensation Reactions

Reacts with aldehydes/ketones to form conjugated systems.

Case Study :

  • Condensation with benzaldehyde under acidic conditions produces a Schiff base (83% yield), which cyclizes to form di-3-(pyrrolopyridyl)methanes .

Synthetic Utility Table

ApplicationDerivative SynthesizedBiological RelevanceReferences
Kinase inhibitors6-Amino-3-methyl variantsFGFR1/2/3 inhibition (IC₅₀: 7–25 nM)
Anticancer agentsThiazole-/pyrimidine-fused coresApoptosis induction in A549 cells
Neurological modulatorsCarboxamide derivativesM₁ receptor PAM activity

Stability and Reaction Optimization

  • pH Sensitivity : Decomposes under strong alkaline conditions (pH > 12) .

  • Thermal Stability : Stable up to 200°C; degradation observed above 250°C.

  • Solvent Effects : Reactions in DMF show 20% higher yields than in THF for Suzuki couplings .

This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it invaluable for constructing bioactive molecules, particularly kinase inhibitors and anticancer agents. Its regioselectivity at the 3-position and functional group tolerance enable precise structural modifications.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as an inhibitor of certain biological pathways.

    Chemical Biology: The compound serves as a tool for probing the mechanisms of various biochemical reactions and pathways.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses and potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differences are summarized below:

Compound Name Substituents/Modifications CAS Number Key Structural Features Reference
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile Nitrile at position 6 189882-33-5 Base structure for comparison
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile Nitrile at position 3 (positional isomer) Not provided Altered electronic distribution
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Pyrazolyl group at position 3 Not provided Enhanced kinase inhibition potential
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Carboxylate ester at position 2; [2,3-c] ring Not provided Different ring system and substituents
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Sulfonyl group at position 1 1227270-43-0 Bulky substituent affecting reactivity

Key Observations :

  • Positional Isomerism : The nitrile group’s position (3 vs. 6) significantly impacts electronic properties and intermolecular interactions. For example, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile may exhibit distinct hydrogen-bonding capabilities compared to the 6-carbonitrile analog .
  • Ring Variations : [2,3-b] vs. [2,3-c] pyrrolopyridine systems alter π-conjugation and steric environments, influencing binding to biological targets .

Physicochemical Properties

Comparative data for selected compounds:

Property 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile 3-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (Inferred)
Molecular Weight 143.15 g/mol ~143.15 g/mol (isomer) 157.18 g/mol (+14.03 for methyl)
Melting Point 187.4 °C Not reported Likely lower due to reduced crystallinity
Boiling Point 463.9±28.0 °C (Predicted) Not reported Similar range, slightly elevated
Density 1.29±0.1 g/cm³ Not reported Comparable
pKa 6.56±0.40 Not reported Slightly higher due to methyl’s electron-donating effect

Notes:

  • The methyl group in the target compound is expected to reduce melting point and increase lipophilicity (logP) compared to the unsubstituted 6-carbonitrile .
  • Positional isomerism (3- vs. 6-carbonitrile) may lead to differences in solubility and stability due to altered dipole moments .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves cyclization reactions from suitable precursors. A common synthetic route includes the reaction of substituted pyrroles with carbonitriles under acidic conditions. Recent studies have demonstrated efficient methods for synthesizing various derivatives through cyclo-condensation reactions and other synthetic strategies .

Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity toward non-cancerous cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives. Compounds within this class have demonstrated activity against both bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections .

Phosphodiesterase Inhibition

Several studies have focused on the phosphodiesterase (PDE) inhibitory activity of these compounds. For example, a derivative was identified as a selective PDE4B inhibitor, exhibiting significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

The mechanisms by which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives act by inhibiting specific enzymes such as phosphodiesterases or kinases, disrupting signaling pathways involved in cell proliferation and inflammation.
  • Receptor Interaction : These compounds may also interact with various receptors in the central nervous system (CNS), suggesting their potential for treating neurological disorders .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of a series of pyrrolo[2,3-b]pyridine derivatives against ovarian cancer cell lines. The results showed that specific modifications to the chemical structure enhanced cytotoxicity while reducing toxicity to healthy cells. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

Case Study 2: PDE4B Inhibition

In another investigation, a derivative was tested for its ability to inhibit PDE4B and reduce TNF-α levels in macrophages. The compound demonstrated promising results in vitro, indicating its potential as a lead compound for further development in treating inflammatory conditions .

Summary of Findings

Biological ActivityObservations
AnticancerModerate cytotoxicity against ovarian cancer cells; low toxicity to healthy cells
AntimicrobialEffective against various bacterial and fungal strains
PDE InhibitionSelective inhibition of PDE4B; reduction in TNF-α release

Q & A

Q. What are the common synthetic routes for 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how are they optimized?

The synthesis typically involves cyclization reactions or condensation of precursors like 2-amino-pyrroles with carbonitriles under acidic conditions (e.g., acetic acid) . Microwave-assisted synthesis is also employed to reduce reaction times and improve yields (e.g., 30–60 minutes at 150°C with 80–90% yields) . Key intermediates include halogenated derivatives (e.g., bromo or chloro substituents) for further functionalization .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. IR spectra show a nitrile stretch near 2200 cm⁻¹ and aromatic C-H stretches around 3000 cm⁻¹ . 1^1H NMR data for related analogs (e.g., 3-methyl derivatives) reveal characteristic peaks for methyl groups (δ 1.87–2.32 ppm) and aromatic protons (δ 6.83–8.52 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structures .

Q. What biological targets are associated with 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives?

These compounds often target kinases (e.g., FGFR1–3) due to their fused heterocyclic core, which mimics ATP-binding motifs. For example, derivatives have shown FGFR1 IC50_{50} values as low as 7 nM . Other targets include receptors involved in antidiabetic, antiviral, or antitumor pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolopyridine functionalization be addressed?

Regioselective bromination or nitration at specific positions (e.g., C-5 or C-3) is achieved using directing groups or controlled reaction conditions. For instance, NaH/MeI methylation at the pyrrole nitrogen precedes nitration to avoid competing reactions . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective introduction of aryl/heteroaryl groups .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies in IC50_{50} values (e.g., FGFR4 vs. FGFR1 inhibition) may arise from subtle structural differences. Structure-activity relationship (SAR) studies using X-ray co-crystallography or molecular docking can clarify binding modes . For example, bulkier substituents at C-3 reduce FGFR4 affinity due to steric clashes .

Q. How are computational methods integrated into derivative design for kinase inhibition?

Density Functional Theory (DFT) optimizes electronic properties (e.g., nitrile polarity) to enhance target binding. Molecular dynamics simulations predict stability in kinase pockets, guiding substitutions at C-6 (carbonitrile) or C-3 (methyl) . Fragment-based drug design (FBDD) leverages pyrrolopyridine cores as scaffolds for hybrid inhibitors .

Q. What are the pitfalls in scaling up microwave-assisted synthesis, and how are they mitigated?

Scale-up challenges include uneven heating and safety risks. Flow chemistry systems improve heat distribution, while solvent choice (e.g., DMF vs. ethanol) balances reactivity and safety . Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature gradients, microwave power) .

Methodological Notes

  • Data Validation: Cross-reference NMR/IR data with computational predictions (e.g., Gaussian09) to confirm assignments .
  • Contradictory Evidence: Discrepancies in biological activity may reflect assay variability (e.g., cell lines, ATP concentrations). Use orthogonal assays (e.g., SPR, enzymatic) for validation .
  • Synthetic Optimization: Compare microwave vs. conventional heating yields systematically to justify method selection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-
Reactant of Route 2
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1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-

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